

Montelukast-d6: Technical Specifications & Bioanalytical Application Guide[1]

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Compound of Interest

Compound Name: Montelukast-d6 (sodium salt)

Cat. No.: B1163421

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Executive Summary

Montelukast-d6 (Sodium Salt) is the stable isotope-labeled analog of the cysteinyl leukotriene receptor antagonist Montelukast.[1][2] It serves as the critical Internal Standard (IS) for the quantification of Montelukast in biological matrices (plasma, urine) via LC-MS/MS.[1] Its utility stems from its identical chromatographic behavior and ionization efficiency to the analyte, while providing mass-resolved differentiation (+6 Da) to correct for matrix effects, recovery losses, and ionization suppression.[1]

Critical Advisory: Montelukast-d6 exhibits significant photosensitivity, undergoing rapid cis-trans isomerization upon exposure to UV/visible light.[1] Strict light-protection protocols are mandatory to maintain standard integrity.[1]

Chemical Identity & Structural Analysis[1][3]

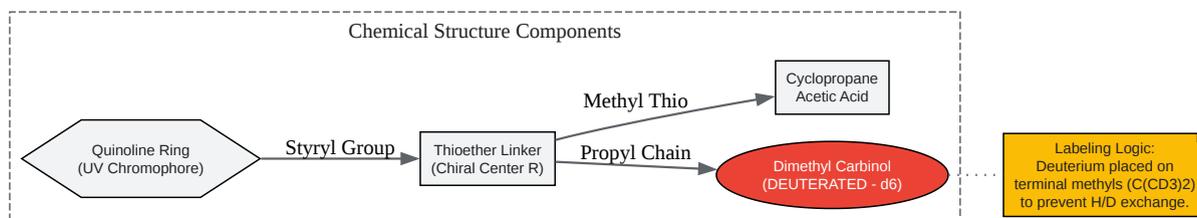
Montelukast-d6 is deuterated at the dimethyl moiety of the tertiary alcohol, ensuring the label is in a metabolically stable position that does not undergo back-exchange in aqueous media.

Physicochemical Properties Table[1][4]

Property	Specification
Chemical Name	Sodium 1-(((1(R)-3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl-d6)phenyl)propyl)thio)methyl)cyclopropaneacetate
CAS Number	2673270-26-1 (Sodium Salt); 1093746-29-2 (Free Acid)
Molecular Formula	C ₃₅ H ₂₉ ClD ₆ NO ₃ S[1][3][4][5][6][7][8][9][10][11][12][13] • Na
Molecular Weight	614.23 g/mol (Sodium Salt)
Isotopic Purity	≥ 99% Deuterated forms (d1-d6); predominantly d6
Appearance	White to pale yellow hygroscopic solid
Solubility	Methanol (>20 mg/mL), DMSO (>20 mg/mL), Ethanol.[1] Sparingly soluble in water.[1]
pKa	2.8 and 5.7 (Acidic)
Melting Point	>65°C (Decomposes)

Structural Visualization & Labeling Logic

The following diagram illustrates the chemical structure and the specific site of deuterium incorporation. The choice of the dimethyl carbinol tail for labeling avoids the quinoline ring, which is subject to metabolic oxidation, ensuring the IS tracks the parent drug through extraction without metabolic interference.



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Figure 1: Structural breakdown of Montelukast-d6 highlighting the stable deuterium labeling site.

Solubility & Stability Profiles

Solubility Protocol

Montelukast-d6 is a sodium salt, making it amphiphilic but lipophilic enough to require organic co-solvents for high-concentration stocks.[1]

- Primary Solvent: Methanol (MeOH) is the gold standard for stock preparation.[1]
- Secondary Options: DMSO or Ethanol.
- Aqueous Buffers: Avoid dissolving directly in water. Predissolve in MeOH, then dilute. Precipitates may form below pH 3.0 due to free acid conversion.

Stability & Handling (The "Self-Validating" Protocol)

The primary failure mode in Montelukast analysis is light-induced isomerization to the cis-analog, which separates chromatographically and reduces the apparent peak area of the trans-isomer.

Protocol for Integrity:

- Amber Glassware: ALL solutions (stock and working) must be prepared and stored in amber glass vials.
- Red Light Environment: If possible, perform weighing and extraction under monochromatic red light or low-UV LED lighting.
- Temperature: Store solid at -20°C. Solutions are stable at -20°C for 3 months.
- Validation Step: Periodically inject a "System Suitability" sample. If a peak appears at RRT ~0.9 (relative to Montelukast), photodegradation has occurred.[1]

Bioanalytical Application: LC-MS/MS Methodology

Mass Spectrometry Transitions

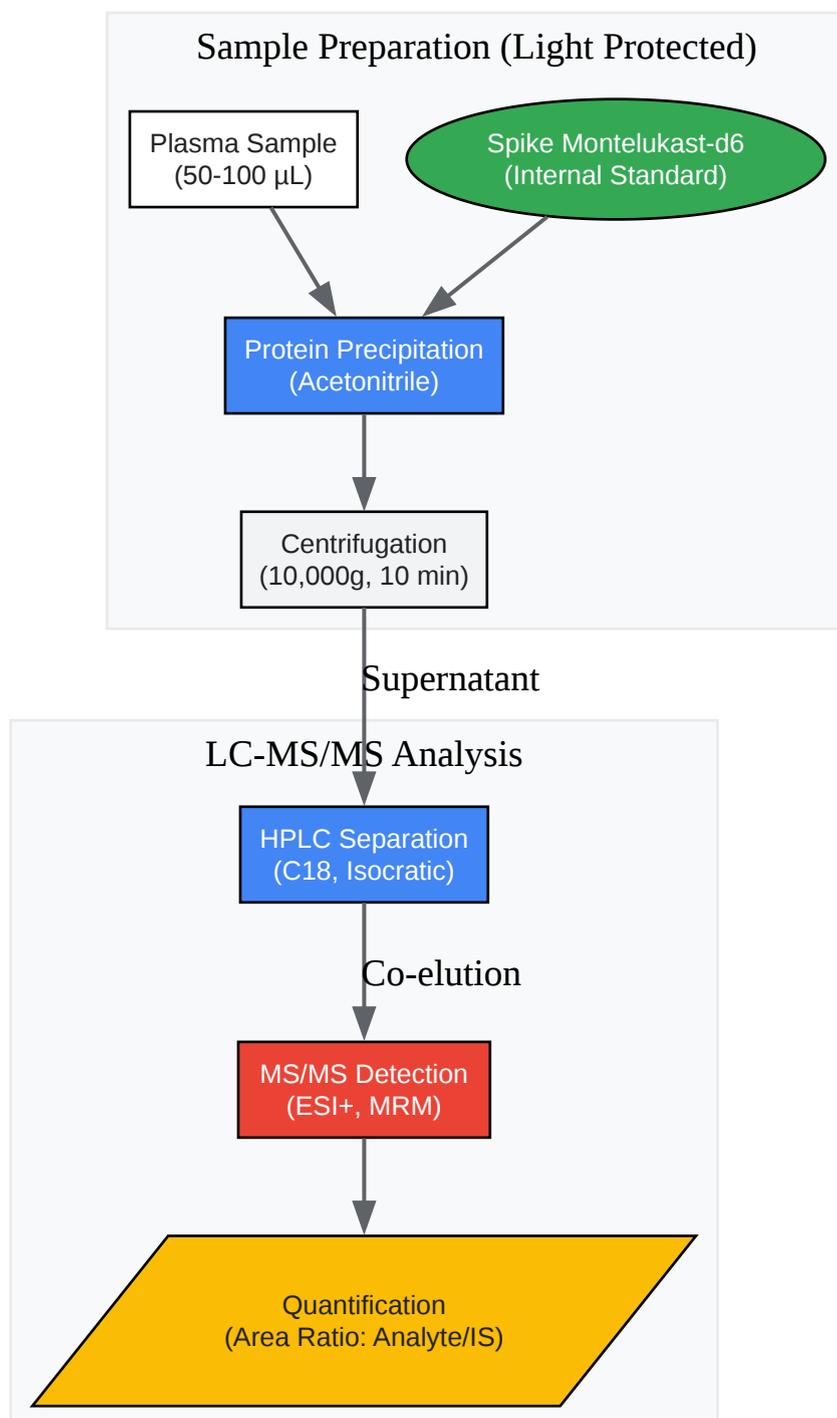
Montelukast-d6 is detected in Positive ESI mode.[1] The most abundant transition involves the loss of water from the tertiary alcohol.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Mechanism
Montelukast	586.2 [M+H] ⁺	568.2	25	Loss of H ₂ O
Montelukast-d6	592.3 [M+H] ⁺	574.3	25	Loss of H ₂ O (Retains d6)
Secondary	586.2	422.2	35	Quinoline fragment

Chromatographic Considerations

- Column: C18 or C8 (e.g., Waters XBridge or Phenomenex Kinetex).[1]
- Mobile Phase: Acetonitrile / 10mM Ammonium Formate (pH 3.5 - 4.0).[1] Acidic pH suppresses ionization of the carboxylic acid, improving retention on RP columns.
- Isomer Separation: The method must resolve the cis-isomer impurity from the active trans-Montelukast. The d6-IS will co-elute with the trans-isomer.

Analytical Workflow Diagram



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Figure 2: Optimized bioanalytical workflow for Montelukast quantification using d6-IS.

Experimental Protocols

Preparation of Stock Solution (1.0 mg/mL)

- Weighing: Accurately weigh 1.0 mg of Montelukast-d6 Sodium Salt into a 2 mL amber volumetric flask.
- Dissolution: Add 0.5 mL of HPLC-grade Methanol. Sonicate for 30 seconds to ensure complete dissolution.
- Dilution: Make up to volume with Methanol.
- Storage: Transfer to amber cryo-vials. Store at -20°C.
- Verification: Dilute an aliquot to 1 µg/mL and scan from 200-400 nm. Maxima should be observed at ~285 nm and ~345 nm.^[1]

Quality Control Check

Before running a batch, perform a "Blank + IS" injection.

- Acceptance Criteria: No interference peak at the retention time of native Montelukast (m/z 586.2) > 5% of the LLOQ response. This confirms the isotopic purity of the d6 standard (i.e., no d0 contribution).

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